molecular formula C8H11F2N3 B6146543 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine CAS No. 2228036-20-0

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B6146543
CAS No.: 2228036-20-0
M. Wt: 187.2
InChI Key:
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Description

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a difluorocyclopentyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Research: It can be employed in studies investigating the biological activity of difluorinated compounds and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is unique due to the combination of the difluorocyclopentyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine involves the reaction of 3,3-difluorocyclopentanone with hydrazine hydrate to form 3,3-difluorocyclopentyl hydrazine. This intermediate is then reacted with 2,4-pentanedione to form the final product, 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine.", "Starting Materials": [ "3,3-difluorocyclopentanone", "hydrazine hydrate", "2,4-pentanedione" ], "Reaction": [ "Step 1: Reaction of 3,3-difluorocyclopentanone with hydrazine hydrate in ethanol at reflux temperature to form 3,3-difluorocyclopentyl hydrazine.", "Step 2: Addition of 2,4-pentanedione to the reaction mixture and heating at reflux temperature for several hours to form 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine.", "Step 3: Isolation and purification of the final product by recrystallization from a suitable solvent." ] }

CAS No.

2228036-20-0

Molecular Formula

C8H11F2N3

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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